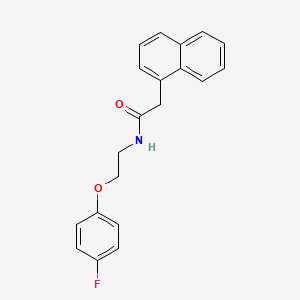![molecular formula C13H18BrN3O2 B2467809 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one CAS No. 2379985-03-0](/img/structure/B2467809.png)
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one, also known as BRD-K85721235, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. In
Applications De Recherche Scientifique
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one involves the inhibition of specific enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and is overexpressed in cancer cells. By inhibiting CDK2, this compound can prevent the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells, induce apoptosis (programmed cell death), and reduce the production of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one in lab experiments is its high purity and yield, which makes it a reliable compound for further research. However, one of the limitations is the lack of information on its toxicity and safety profile, which needs to be studied further before it can be used in clinical trials.
Orientations Futures
There are several future directions for research on 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one. One direction is to further study its mechanism of action and identify other enzymes and proteins that it can inhibit. Another direction is to study its safety and toxicity profile in animal models and human clinical trials. Additionally, it can be studied for its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one is a promising compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its safety profile before it can be used in clinical trials.
Méthodes De Synthèse
The synthesis of 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one involves the reaction between 5-bromopyrimidine-2-carbaldehyde and 1-(piperidin-1-yl)propan-1-one in the presence of a catalyst such as potassium tert-butoxide. The reaction yields the desired compound in good yield and purity, making it a viable option for further research.
Propriétés
IUPAC Name |
1-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-2-12(18)17-5-3-4-10(8-17)9-19-13-15-6-11(14)7-16-13/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORQVBLPTKRMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

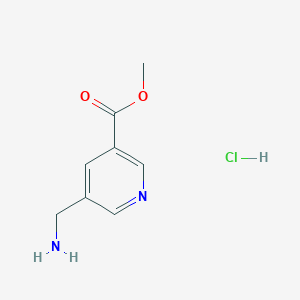
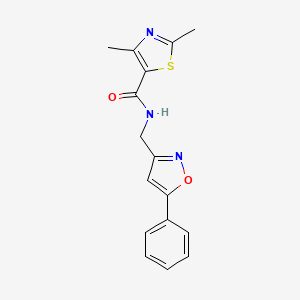
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~3~-bis(3-morpholinopropyl)malonamide](/img/structure/B2467729.png)
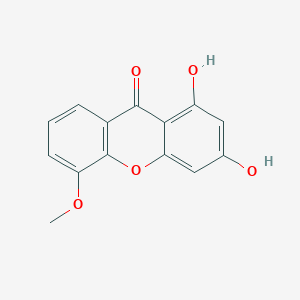
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2467738.png)
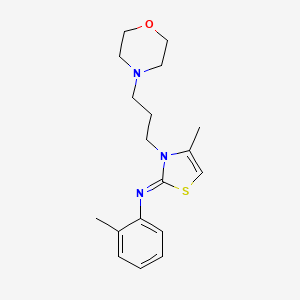
![Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate](/img/structure/B2467741.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazol-4-one](/img/structure/B2467742.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2467743.png)
![N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2467744.png)
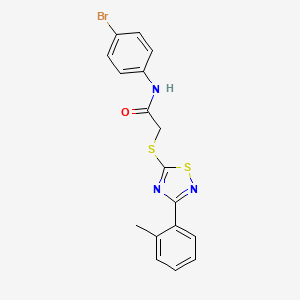
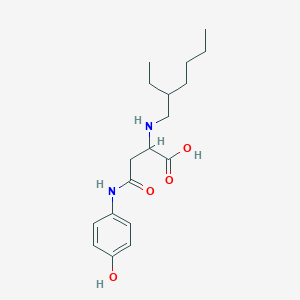
![6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2467748.png)
